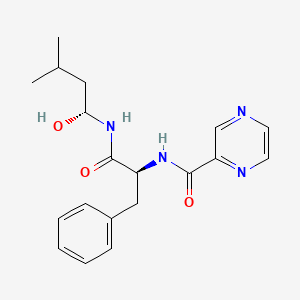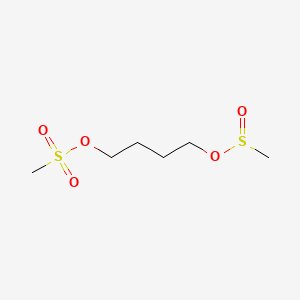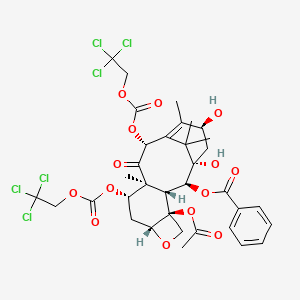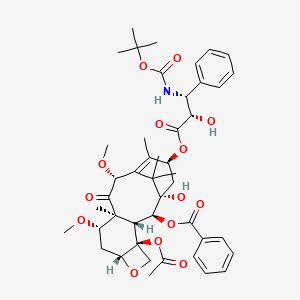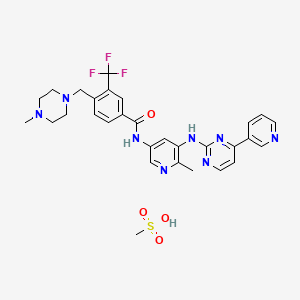
Flumatinib mesylate
Vue d'ensemble
Description
Flumatinib Mesylate is the orally bioavailable, mesylate salt form of the tyrosine kinase inhibitor flumatinib, with potential antineoplastic activity . It has demonstrated manageable safety and promising efficacy in patients with newly diagnosed chronic phase (CP) chronic myeloid leukemia (CML) .
Synthesis Analysis
This compound, a 3-substituted picolinamide derivative structurally similar to imatinib mesylate, was prepared . The compound was characterized by infrared, ultraviolet, NMR, and electrospray ionization–mass spectra together with x-ray crystal structure analysis .Molecular Structure Analysis
Flumatinib has a molecular formula of C29H29F3N8O . Its molecular weight is 562.6 g/mol . The IUPAC name is 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide .Chemical Reactions Analysis
Flumatinib has been used in trials studying the treatment of Myelogenous Leukemia, Chronic . In a study, serial plasma samples were assayed for flumatinib and its metabolites (N-demethylate metabolite M1 and amide-bond hydrolytic metabolite M3) .Physical and Chemical Properties Analysis
Flumatinib has a molecular weight of 562.6 g/mol . Its molecular formula is C29H29F3N8O . The IUPAC name is 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide .Applications De Recherche Scientifique
Traitement de la leucémie myéloïde chronique (LMC)
Le Flumatinib a été utilisé dans des essais cliniques étudiant le traitement de la leucémie myéloïde chronique {svg_1}. Il s’agit d’un type de cancer qui débute dans certaines cellules hématopoïétiques de la moelle osseuse.
Traitement de la leucémie lymphoblastique aiguë Ph+ (LLA)
Le Flumatinib a montré des résultats prometteurs dans le traitement de la leucémie lymphoblastique aiguë Ph+ (LLA). Dans une étude, 29 patients atteints de LLA Ph+ ont reçu une chimiothérapie à base de Flumatinib. Les résultats ont montré des taux de CR induite, de CR à 3 mois et de CR à 6 mois de 96,3 %, 87,5 % et 86,7 %, respectivement {svg_2}.
Réduction de la maladie résiduelle minimale (MRD)
Le Flumatinib a montré un rôle promoteur dans la réduction quantitative du gène de fusion BCR-ABL, même après la combinaison du Flumatinib avec la chimiothérapie. Cela a conduit à une augmentation du taux de MMR entre les groupes avec l’extension de la durée du traitement {svg_3}.
Concentration sanguine et biodisponibilité
En termes de concentration sanguine, la concentration de Flumatinib a été classée comme suit : moelle osseuse > sérum > liquide céphalorachidien dans la moelle osseuse de LLA Ph+ {svg_4}. Cela suggère que le Flumatinib présente une biodisponibilité élevée dans l’organisme, ce qui peut être bénéfique pour ses effets thérapeutiques.
Capacité à traverser la barrière hémato-encéphalique
Le Flumatinib a une forte probabilité de traverser la barrière hémato-encéphalique, ce qui est une propriété unique que ne partagent pas tous les médicaments {svg_5}. Cela pourrait potentiellement le rendre utile dans le traitement des maladies qui affectent le cerveau.
Sécurité et effets indésirables
Les effets indésirables du Flumatinib se sont principalement référés à la myélosuppression, à l’insuffisance hépatique et à l’infection qui étaient généralement tolérables {svg_6}. Cela suggère que le Flumatinib a un profil relativement sûr pour une utilisation chez les patients.
Utilisation dans les thérapies combinées
Le Flumatinib a été étudié en association avec d’autres thérapies, telles que la chimiothérapie, pour le traitement de diverses affections. Par exemple, une étude a étudié l’efficacité et la sécurité de la chimiothérapie dans le traitement de la LLA Ph+ basée sur le Flumatinib {svg_7}.
Mécanisme D'action
- Primary Targets : Flumatinib mesylate selectively inhibits the Bcr-Abl kinase, which is a fusion protein resulting from the Philadelphia chromosome (Ph) translocation. Bcr-Abl is a constitutively active tyrosine kinase responsible for driving the growth and survival of leukemic cells in chronic myeloid leukemia (CML) and Ph-positive acute lymphoblastic leukemia (ALL) .
- Affected Pathways : Flumatinib impacts several pathways:
- ADME Properties :
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
The drug-related adverse events associated with flumatinib were primarily low-grade and tolerable events . Adverse events commonly associated with flumatinib encompassed limb discomfort, gastrointestinal reactions, and elevated transaminase levels, with thrombocytopenia being the most frequently observed hematologic adverse event .
Analyse Biochimique
Biochemical Properties
Flumatinib mesylate is a potent inhibitor of BCR-ABL1 tyrosine kinase . It also inhibits c-Abl, PDGFRβ, and c-Kit . The compound interacts with these enzymes and proteins, inhibiting their activity and thereby disrupting the biochemical reactions they are involved in .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce higher rates of major molecular response (MMR) and complete cytogenetic response in patients with CML .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a more potent inhibitor of BCR-ABL1 tyrosine kinase than imatinib .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that initial administration of this compound results in more profound and expeditious molecular responses .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, clinical studies have shown that this compound has a significant impact on patient outcomes at various dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It has been observed that the concentration of this compound is ordered as bone marrow > serum > cerebrospinal fluid in Ph+ ALL bone marrow .
Propriétés
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASDYCFROUKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237780 | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-91-2 | |
| Record name | Flumatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



